molecular formula C13H8ClFO2 B595309 3-(3-Chlorophenyl)-5-fluorobenzoic acid CAS No. 1261929-09-2

3-(3-Chlorophenyl)-5-fluorobenzoic acid

Cat. No.: B595309
CAS No.: 1261929-09-2
M. Wt: 250.653
InChI Key: IKIJGIQUYRAPGG-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-fluorobenzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of a chlorophenyl group and a fluorine atom attached to a benzoic acid core

Scientific Research Applications

3-(3-Chlorophenyl)-5-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

While the specific mechanism of action for “3-(3-Chlorophenyl)-5-fluorobenzoic acid” is not known, similar compounds often inhibit the biosynthesis of prostaglandins and exhibit inhibitory actions on prostaglandin receptors .

Safety and Hazards

Safety precautions for similar compounds often involve avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Research into similar compounds often involves exploring their potential biological activities, such as their use as antimicrobial, antioxidant, and antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-5-fluorobenzoic acid typically involves the introduction of the chlorophenyl and fluorine substituents onto a benzoic acid framework. One common method is through a multi-step process starting with the halogenation of benzoic acid derivatives, followed by coupling reactions to introduce the chlorophenyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Comparison with Similar Compounds

    3-(3-Chlorophenyl)benzoic acid: Lacks the fluorine substituent, which can affect its reactivity and biological activity.

    5-Fluorobenzoic acid: Lacks the chlorophenyl group, resulting in different chemical and biological properties.

Uniqueness: 3-(3-Chlorophenyl)-5-fluorobenzoic acid is unique due to the combined presence of both the chlorophenyl and fluorine groups. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the individual components.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIJGIQUYRAPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689554
Record name 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-09-2
Record name 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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